molecular formula C21H16FNO B8802088 (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL

Cat. No.: B8802088
M. Wt: 317.4 g/mol
InChI Key: WULPWIFGZFQFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is a chemical compound that serves as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent . This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a quinoline ring. These structural features contribute to its significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves a three-step total mechano-synthesis process . The process begins with readily available 4-bromoquinoline and includes the following steps:

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form a quinoline intermediate.

    Mechanochemical Minisci C–H Alkylation: This step introduces the cyclopropyl group into the quinoline intermediate.

    Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling of the intermediate to form this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale implementation. The process is designed to be eco-friendly, with exceptional stepwise efficiency and intuitive operability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

Scientific Research Applications

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which leads to the reduction of low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol . The molecular targets and pathways involved include the inhibition of the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is unique due to its specific combination of structural features, which contribute to its effectiveness as an intermediate in the synthesis of pitavastatin. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its significance in scientific research and industry .

Properties

Molecular Formula

C21H16FNO

Molecular Weight

317.4 g/mol

IUPAC Name

3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal

InChI

InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2

InChI Key

WULPWIFGZFQFEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 5 mL-volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed under nitrogen atmosphere 314 mg (1.0 mmol) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile (prepared in Reference Example 1), 2.25 mL of formic acid (60 mmol, mol calculated as 100% formic acid), 0.75 mL of water, and 620 mg (5.3 mmol as nickel atom) of water-containing developed Raney-nickel (NDHT-90, nickel content 50 wt. %, available from Kawaken Fine Chemical Co., Ltd.). The content was reacted at 80° C. for hours. After the reaction was complete, the content was cooled to room temperature. After addition of 9 mL of water and 9 mL of hydrochloric acid (1 mol/L), the catalyst was removed by filtration using a celite. The celite was washed with two portions of 2-butanol (1 mL) and two portions of toluene (9 mL). The organic portion was dried over anhydrous magnesium sulfate. The dried organic portion was filtered and the filtrate was concentrated under reduced pressure to give 307 mg (yield 91%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal as yellow solid (purity 97%, in terms of an area percent according to high performance liquid chromatography).
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
620 mg
Type
solvent
Reaction Step Five
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 200 mL-volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed under nitrogen atmosphere 4.0 g (12.7 mmol) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile (prepared in Reference Example 1), 1.6 g (25.4 mmol) of ammonium formate, 4.4 g (37.5 mmol as nickel atom) of water-containing developed Raney-nickel (NDHT-90, nickel content 50 wt. %, available from Kawaken Fine Chemical Co., Ltd.), and 40 mL of acetic acid. The content was reacted at 65° C. for 4 hours. After the reaction was complete, the content was cooled to room temperature. After addition of 20 mL of ethanol, the catalyst was removed by filtration using a celite. The filtrate was concentrated under reduced pressure, and 40 mL of ethyl acetate was added. The mixture was washed successively with 5 mL of hydrochloric acid (1 mol/L), 10 mL of water, 20 mL of aqueous sodium hydroxide solution (1 mol/L), 14 mL of an aqueous alkaline DL-tartaric acid solution (1.0 g of DL-tartaric acid was dissolved in 1 mol/L aqueous sodium hydroxide solution), and 20 mL of saturated aqueous sodium chloride solution. The organic portion was dried over anhydrous magnesium sulfate. The organic portion was filtered and concentrated under reduced pressure, to obtain 3.4 g (yield 82%) of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal as a pale yellow crystalline product (purity 98%, in terms of an area percent according to high performance liquid chromatography).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.